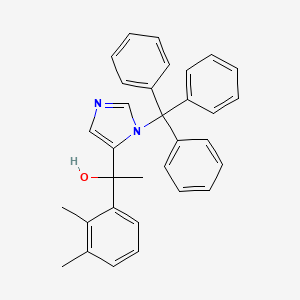
2-Methyl-4-nitroaniline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitroaniline-d3, also known as 2-Methyl-4-nitro-benzenamine-d3 or 4-Nitro-o-toluidine-d3, is a compound with the molecular formula C7H5D3N2O2 and a molecular weight of 155.17 . It is used as a reference standard in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2-methyl-4-nitrophenylamine, a compound structurally similar to this compound, involves several steps . The process starts with ortho-toluidine as a raw material and acetic acid as an acylation agent. The reaction liquid obtained from this step undergoes a nitrification reaction using concentrated nitric acid, resulting in a nitrified solid. This solid is then subjected to a hydrolysis reaction using concentrated hydrochloric acid. Finally, the pH of the reaction liquid is adjusted to 1-2, and the resulting filter cake is filtered and recrystallized to obtain 2-methyl-4-nitrophenylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a deformation density and Laplacian of the charge density, which are useful for revealing weak hydrogen bonding effects . Ab initio calculations at the Hartree–Fock double‐ζ level have been reported for the molecule 2‐methyl‐4‐nitro‐aniline, with and without an applied electric field .Chemical Reactions Analysis
The influence of N-methyl-4-nitroaniline (MNA) on the thermal stability of nitrocellulose (NC) was investigated via an isothermal decomposition dynamics research method . The thermal decomposition activation energy of NC/MNA (3 wt%) was significantly increased compared with that of pure NC, indicating that the thermal stability of NC was increased with stabilizer MNA addition .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
2-Methyl-4-nitroaniline has been extensively studied for its nonlinear optical properties. Charge transfer contributions to its second-order nonlinear optical properties have been explored using Density Functional Theory (DFT) computations. Vibrational contributions were analyzed using FTIR and FT-Raman, revealing the potential for charge transfer within the molecule, crucial for nonlinear optical applications (Jasmine, Amalanathan, & Roy, 2016).
Crystal Structure and Vibrational Investigations
Research on the crystal structure of 2-methyl-4-nitroaniline, especially in combination with other compounds, has been conducted. Studies have utilized X-ray diffraction and vibrational spectroscopy for detailed structural analysis, aiding in understanding the compound's interaction with other substances (Arjunan, Marchewka, Pietraszko, & Kalaivani, 2012).
Organic Material Synthesis
There has been research into synthesizing novel organic materials from 2-methyl-4-nitroaniline derivatives, highlighting its utility in material sciences. Such studies have implications in developing materials with specific optical and thermal properties (Shankar et al., 2021).
Photolysis Studies
Investigations into the photolysis of nitroarenes, including 2-methyl-4-nitroaniline, have been conducted to understand their chemical transformations under UV light. These studies are relevant in environmental chemistry, particularly in understanding the behavior of such compounds under natural sunlight (Diehl, Jafvert, Marley, & Larson, 2002).
Solubility and Thermodynamics
The solubility of 2-methyl-4-nitroaniline in various organic solvents has been studied, which is critical for its purification and use in further theoretical studies. Such research helps in optimizing separation processes in industrial applications (Li, Cong, Du, & Zhao, 2016).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyl-4-nitroaniline-d3 can be achieved by introducing deuterium at the 3-position of 2-Methyl-4-nitroaniline. This can be accomplished by using deuterated reagents during the nitration reaction step.", "Starting Materials": [ "2-Methyl-4-nitroaniline", "Deuterated nitric acid (DNO3)", "Deuterated sulfuric acid (DSO4)", "Deuterated water (D2O)" ], "Reaction": [ "Step 1: Dissolve 2-Methyl-4-nitroaniline in DSO4", "Step 2: Slowly add DNO3 to the reaction mixture with stirring, while maintaining the temperature between 0-5°C", "Step 3: After completion of the addition, stir the reaction mixture at room temperature for 1 hour", "Step 4: Quench the reaction mixture with D2O", "Step 5: Filter the resulting solid and wash with D2O", "Step 6: Dry the product under vacuum to obtain 2-Methyl-4-nitroaniline-d3" ] } | |
CAS-Nummer |
1246815-44-0 |
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
155.171 |
IUPAC-Name |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI-Schlüssel |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyme |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)